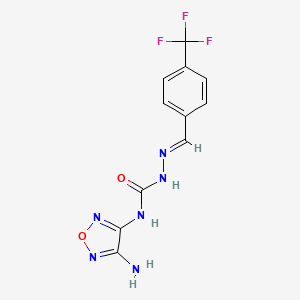

4-(trifluoromethyl)benzaldehyde N-(4-amino-1,2,5-oxadiazol-3-yl)semicarbazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of semicarbazones of 4(4'-n-alkoxybenzoyloxy) benzaldehydes, which are then cyclized to respective amino-oxadiazoles, exhibits mesomorphism. However, decomposition poses a significant challenge for semicarbazones. These compounds are characterized using elemental analysis, UV, IR spectra, and NMR spectra (Chudgar, Shah, & Vora, 1989). Additionally, the oxidation of aldehyde semicarbazones with lead dioxide in acid media facilitates the production of 2-amino-1,3,4-oxadiazole derivatives from 4,4-disubstituted semicarbazones of aromatic aldehydes (Nguyen, Milcent, & Barbier, 1985).

Molecular Structure Analysis

The molecular structure of semicarbazones and their derivatives, including those with oxadiazole groups, is complex and varies depending on the substituents and reaction conditions. The coordination mode of benzaldehyde semicarbazone ligands in ruthenium complexes provides insights into the structural variability and redox properties of these compounds, with different complexes exhibiting distinct coordination modes (Basuli, Peng, & Bhattacharya, 2001).

Chemical Reactions and Properties

Semicarbazones and their derivatives undergo various chemical reactions, leading to the formation of compounds with diverse properties. For instance, the ambident oxidative ring closure of semicarbazones with bromine in acetic acid or lead tetra-acetate yields 2-amino-1,3,4-oxadiazoles. This process demonstrates the competition between cyclizations involving nitrogen and oxygen atoms, influenced by the presence of base and the type of substituents (Scott, Lambe, & Butler, 1971).

Physical Properties Analysis

The synthesis and optical studies of metal complexes derived from semicarbazones and oxadiazoles highlight the impact of different metal ions on the physical properties, such as optical absorption, of these compounds. The study reveals variations in optical properties depending on the metal ion, suggesting a relationship between the structural characteristics of the complexes and their optical behavior (Mekkey, Mal, & Kadhim, 2020).

Chemical Properties Analysis

The chemical properties of semicarbazones and their derivatives, including reactivity and potential for forming various complexes, are influenced by their molecular structure and the nature of substituents. Investigations into the synthesis and properties of ruthenium carbonyl complexes with 4-R-benzaldehyde thiosemicarbazone as an ancillary ligand reveal insights into the electronic structure, spectral, and electrochemical properties of these complexes, providing a comprehensive understanding of their chemical behavior (Deb, Paul, & Bhattacharya, 2016).

Aplicaciones Científicas De Investigación

Mesogenic Semicarbazones and Amino Oxadiazoles

Research into semicarbazones and their cyclization to amino-oxadiazoles has shown that these compounds exhibit mesomorphism, indicating their potential application in the field of liquid crystal technology. The study involved synthesizing a number of semicarbazones, including those of 4(4′-n-alkoxybenzoyloxy) benzaldehydes, and cyclizing them into respective amino-oxadiazoles. The mesomorphic behavior suggests applications in display technologies or materials science, although decomposition poses a challenge for semicarbazones. Characterization was performed using elemental analysis, UV, IR spectra, and NMR spectra (Chudgar, Shah, & Vora, 1989).

Oxidative Cyclization to Amino-Oxadiazoles

Another study focused on the oxidative cyclization of substituted benzaldehyde semicarbazones to yield 2-amino-1,3,4-oxadiazoles. This chemical transformation demonstrates the utility of semicarbazones in synthesizing oxadiazole derivatives, which are relevant in various chemical synthesis contexts and potentially applicable in developing materials with specific electronic or optical properties (Scott, Lambe, & Butler, 1971).

Synthesis of Diazole Derivatives

A transition-metal-free synthesis process for 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles via condensation and I2-mediated oxidative bond formation illustrates an efficient method for creating a variety of diazole derivatives. This synthesis approach is compatible with different aldehydes and provides a scalable method for producing these compounds, which might be relevant for applications in material science or as intermediates in pharmaceutical synthesis (Niu et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N6O2/c12-11(13,14)7-3-1-6(2-4-7)5-16-18-10(21)17-9-8(15)19-22-20-9/h1-5H,(H2,15,19)(H2,17,18,20,21)/b16-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPOZOOPGRFERN-FZSIALSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)NC2=NON=C2N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)NC2=NON=C2N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS*,7aR*)-1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5508253.png)

![1-[(dimethylamino)sulfonyl]-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B5508257.png)

![(3aR*,6S*)-7-[(3-hydroxyazetidin-1-yl)carbonyl]-2-[2-(4-methylphenyl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5508265.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5508274.png)

![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5508284.png)

![1,1'-{2-hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]-1,3-phenylene}diethanone](/img/structure/B5508311.png)

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5508319.png)

![N-methyl-2-[(2-methyl-2H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5508328.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5508332.png)